molecular formula C5H8N2O2 B3118467 O-((3-Methylisoxazol-5-yl)methyl)hydroxylamine CAS No. 238760-87-7

O-((3-Methylisoxazol-5-yl)methyl)hydroxylamine

Cat. No.: B3118467
CAS No.: 238760-87-7
M. Wt: 128.13 g/mol
InChI Key: LXVVVEGECKACSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-((3-Methylisoxazol-5-yl)methyl)hydroxylamine is a compound that belongs to the isoxazole family, which is a group of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential .

Chemical Reactions Analysis

O-((3-Methylisoxazol-5-yl)methyl)hydroxylamine undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include molecular iodine, n-butyllithium, and hydroxylamine . The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of O-((3-Methylisoxazol-5-yl)methyl)hydroxylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by inhibiting enzymes or modulating receptor activity, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Properties

IUPAC Name

O-[(3-methyl-1,2-oxazol-5-yl)methyl]hydroxylamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2/c1-4-2-5(3-8-6)9-7-4/h2H,3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXVVVEGECKACSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CON
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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